4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. It is primarily recognized for its role as a metal-binding pharmacophore, which is crucial in developing inhibitors targeting metallo-β-lactamases, enzymes that contribute to antibiotic resistance. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design and synthesis.
4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid belongs to the class of imidazole derivatives. It is characterized by the presence of an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This class of compounds is often explored for their pharmacological properties, particularly in the context of antimicrobial activity.
The synthesis of 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. The process may include:
The molecular formula for 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid is , with a molar mass of approximately 326.35 g/mol . The structure features:
The compound’s structural data can be further analyzed using X-ray crystallography or computational modeling to predict its behavior in biological systems.
4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The choice of reagents and conditions significantly affects yield and selectivity.
The mechanism by which 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid exerts its biological effects involves:
Studies have shown that derivatives of this compound exhibit low nanomolar inhibition constants against specific metallo-β-lactamases, indicating strong potential as therapeutic agents .
The physical properties include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacities can be determined through experimental measurements or literature values.
4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
The compound 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 128293-64-1) possesses a systematic IUPAC name that precisely defines its molecular architecture: 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid [6]. This name delineates three critical functional domains:
Structurally, the butyrylamino linker (−NH−(CH₂)₃−C(O)−) bridges the Boc-amine and imidazole ring, introducing conformational flexibility critical for molecular recognition. This design is pivotal in peptidomimetic chemistry, where the compound serves as a rigid yet adaptable surrogate for amino acids like histidine. For instance, in HIV integrase inhibitors, such imidazole carboxylates disrupt protein-protein interactions by occupying the LEDGF/p75 binding pocket, leveraging the imidazole’s ability to coordinate metal ions and form π-stacking interactions [5].
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS No. | 128293-64-1 | [3] [4] |
Purity | ≥98% | [6] |
Storage Conditions | Sealed, dry, −20°C (freezer) | [4] |
Hazard Statements (GHS) | H315, H319, H335 (skin/eye irritant, respiratory sensitizer) | [3] [4] |
The strategic use of Boc-protected imidazole carboxylic acids emerged from two intersecting needs: (1) stabilizing labile heterocycles during solid-phase peptide synthesis (SPPS), and (2) developing non-peptidic inhibitors of enzyme-protein interactions. Early synthetic routes relied on copper-catalyzed condensations, such as Hunt’s 1978 method using ethyl isocyanoacetate and isothioureas [5]. These protocols, however, suffered from moderate yields and harsh conditions (e.g., hexamethylphosphoric triamide solvent).
A transformative advancement arrived with the adoption of α-isocyanoacetate building blocks for imidazole assembly. Modern methodologies, such as Hu’s 2020 t-BuOK-mediated annulation of trifluoroacetimidoyl chlorides with ethyl isocyanoacetate, enabled efficient access to 1,5-disubstituted imidazole-4-carboxylates under mild conditions [5]. This reactivity paradigm allowed the incorporation of Boc groups either pre- or post-cyclization, streamlining access to derivatives like the title compound.
The commercial availability of 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid (e.g., Santa Cruz Biotechnology, Sigma-Aldrich, Fluorochem) underscores its industrial relevance [1] [3] [6]. Suppliers typically offer gram-scale quantities (1 g: $170; 5 g: $384; 10 g: €827.20), reflecting demand in medicinal chemistry workflows [1] [3]. Its primary applications include:
Table 2: Evolution of Synthetic Methods for Boc-Protected Imidazole Carboxylates
Year | Method | Key Advance | Limitations |
---|---|---|---|
1978 | CuCl-catalyzed condensation (Hunt) | First 1,5-disubstituted imidazole synthesis | Toxic HMPT solvent, low yields |
1994 | 3-Bromo-2-isocyanoacrylate + amines (Nunami) | Avoided transition metals | Limited amine scope |
2020 | t-BuOK annulation (Hu) | Mild conditions, broad substrate tolerance | Requires anhydrous DMF |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4